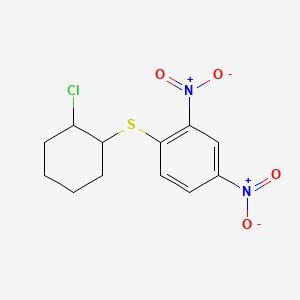

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide

説明

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide (IUPAC name: (2R)-2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide, CAS RN: 304432-97-1) is a nitroaromatic compound featuring a 2,4-dinitrophenyl group linked via a sulfanyl moiety to a stereospecific 2-chlorocyclohexyl substituent (R-configuration at C2) . The molecule combines electron-withdrawing nitro groups with a sterically hindered cyclohexylchloride substituent, which may influence its reactivity and stability.

特性

CAS番号 |

5330-96-1 |

|---|---|

分子式 |

C12H13ClN2O4S |

分子量 |

316.76 g/mol |

IUPAC名 |

1-(2-chlorocyclohexyl)sulfanyl-2,4-dinitrobenzene |

InChI |

InChI=1S/C12H13ClN2O4S/c13-9-3-1-2-4-11(9)20-12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2 |

InChIキー |

LTAJOOMBQCYMBL-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide typically involves the reaction of 2,4-dinitrochlorobenzene with a chlorocyclohexyl thiol in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the sulfide bond .

Industrial Production Methods

化学反応の分析

Types of Reactions

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to form a sulfone.

Reduction: The nitro groups can be reduced to amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone.

Reduction: 2-Chlorocyclohexyl 2,4-diaminophenyl sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

作用機序

The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfide group can form covalent bonds with thiol-containing proteins, potentially affecting their function .

類似化合物との比較

Structural and Reactivity Trends

The reactivity of 2,4-dinitrophenyl derivatives is heavily influenced by the nature of the substituent (X) attached to the sulfur atom. A comparative study of analogs (Table 1) highlights key differences in reaction kinetics with hydrazine in dimethyl sulfoxide (DMSO) :

Table 1: Kinetic and Thermodynamic Parameters for Reactions of 2,4-Dinitrophenyl Derivatives with Hydrazine

| Compound (X) | Second-Order Rate Constant ($k_A$, M$^{-1}$s$^{-1}$) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 1-Methoxy (X = –OMe) | Not reported | Not reported | Not reported |

| Phenyl ether (X = –OPh) | Moderate $k_A$ (specific value unavailable) | Lower ΔH° | Moderate ΔS° |

| Phenyl sulfide (X = –SPh) | Higher $k_A$ than ether analogs | Higher ΔH° | More negative ΔS° |

| Phenyl sulfone (X = –SO$_2$Ph) | Lower $k_A$ than sulfide | Highest ΔH° | Most negative ΔS° |

Key Findings :

- Substituent Effects : Sulfide derivatives (e.g., 2,4-dinitrophenyl phenyl sulfide) exhibit higher $k_A$ values than ethers or sulfones, attributed to the sulfur atom’s polarizability, which facilitates nucleophilic attack at the ipso-carbon .

- Thermodynamics : Sulfone derivatives (X = –SO$_2$Ph) show the highest activation enthalpy (ΔH°) and most negative entropy (ΔS°), likely due to increased steric and electronic demands from the sulfone group.

Contrast with 2-Chlorocyclohexyl 2,4-Dinitrophenyl Sulfide

While direct kinetic data for the target compound is unavailable, structural inferences can be drawn:

Electronic Effects : The electron-withdrawing chlorine atom on the cyclohexyl ring may enhance the electrophilicity of the ipso-carbon, counterbalancing steric effects.

Stereochemical Influence: The R-configuration at C2 of the cyclohexyl group could lead to stereoselective reactivity, a factor absent in non-chiral analogs like phenyl sulfide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。